molecular formula C10H7BrOS B1272749 1-(Benzo[b]thiophen-3-yl)-2-bromoethanone CAS No. 26167-45-3

1-(Benzo[b]thiophen-3-yl)-2-bromoethanone

Cat. No. B1272749
CAS RN: 26167-45-3
M. Wt: 255.13 g/mol
InChI Key: CKHWNGWAHFLCTJ-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-3-yl)-2-bromoethanone is a chemical compound that belongs to the family of sulfur-containing heterocycles known as benzo[b]thiophenes. These compounds are of interest due to their diverse range of applications in materials science, pharmaceuticals, and organic synthesis. The benzo[b]thiophene moiety is a structural component in various compounds that exhibit photochromic, electrochemical, and photophysical properties .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can be achieved through several methods. One approach involves a one-pot procedure that starts with bromoenynes or o-alkynylbromobenzene derivatives, followed by a Pd-catalyzed C-S bond formation using a hydrogen sulfide surrogate and subsequent heterocyclization reaction . Another method described involves a sequential copper-catalyzed intermolecular C-S coupling followed by palladium-catalyzed intramolecular arene-alkene coupling of in situ generated β-(o-bromoaryl)thiovinylketones . These methods provide efficient routes to synthesize highly substituted benzo[b]thiophenes, including 1-(Benzo[b]thiophen-3-yl)-2-bromoethanone.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by a planar configuration, as observed in related compounds such as benzo[1,2-b:4,5-b']dichalcogenophenes. These compounds exhibit a herringbone arrangement in their crystal structure, which is a common feature among planar aromatic systems . The planarity of the benzo[b]thiophene core is crucial for its electronic properties and its ability to participate in π-π stacking interactions.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions, including photochromic transformations and palladium-catalyzed arylation. For instance, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives exhibit reversible photocyclization, leading to the formation of colored closed-ring forms that are stable at elevated temperatures . Additionally, selective palladium-catalyzed arylation of benzo[b]thienylmethanols has been reported, which allows for the synthesis of 2-aryl-benzo[b]thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. These compounds often display interesting optical properties, such as absorption and emission spectra, which can be exploited in the design of novel fluorophores and materials with nonlinear optical (NLO) features . The electrochemical properties of these compounds, as determined by cyclic voltammetry, are also of significant interest for applications in electronic devices .

Scientific Research Applications

1. Use in the Synthesis of Phosphorescent Iridium(III) Complexes

  • Results or Outcomes: The photoluminescence spectra of all Ir(III) complexes exhibit deep-red emission maxima at 682, 682, 683, and 698 nm, respectively. The pic ancillary ligand of complex 3d influences the absorption and emission energies with a further red-shift relative to other three complexes 3a−3c .

2. Use in One-step Synthesis of Benzo[b]thiophenes

  • Methods of Application: The synthesis involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
  • Results or Outcomes: A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

3. Use in the Synthesis of Anticancer Agents

  • Results or Outcomes: The synthesized compounds have shown potential in the treatment of cancer .

4. Use in the Synthesis of Anti-Atherosclerotic Agents

  • Results or Outcomes: The synthesized compounds have shown potential in the treatment of atherosclerosis .

5. Use in the Synthesis of Benzothiophene Derivatives

  • Results or Outcomes: The synthesized compounds have served in a broad range of research fields including pharmaceutical sciences and materials chemistry .

6. Use in the Synthesis of Multisubstituted Benzothiophenes

  • Methods of Application: The synthesis involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
  • Results or Outcomes: A wide range of multisubstituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

7. Use in the Synthesis of Novel Triazole Hybrids

  • Methods of Application: An efficient one-pot method is proposed for the synthesis of 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and various substituted aryl bromomethyl ketones in the presence of triethylamine .
  • Results or Outcomes: The synthesized benzothiophene scaffold, an alkyne moiety was introduced at the 3-hydroxy position and subsequently subjected to a click reaction to form novel benzothiophene-triazole hybrids in good yields .

8. Use in the Synthesis of Antimicrobial Agents

  • Results or Outcomes: Among all the synthesized derivatives, compound 12 showed greater inhibitory effect against the organisms used, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus with MIC .

Safety And Hazards

1-(Benzo[b]thiophen-3-yl)-2-bromoethanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-(1-benzothiophen-3-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrOS/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHWNGWAHFLCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380001
Record name 1-(1-Benzothiophen-3-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[b]thiophen-3-yl)-2-bromoethanone

CAS RN

26167-45-3
Record name 1-(1-Benzothiophen-3-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phenyltrimethylammonium tribromide (26.32 g) was added in portions over 45 minutes at -5° C. under nitrogen to a stirred solution of 3-acetylbenzo[b]thiophen (12.34 g) in tetrahydrofuran (100 ml), then the mixture was stirred at ambient temperature for 1 hour. The resulting solid was collected by filtration, washed with ether (100 ml), dried in vacuo at ambient temperature, and crystallised from ethanol to give 3-(2-bromoacetyl)benzo[b]thiophen as a white solid (10.9 g).
Quantity
26.32 g
Type
reactant
Reaction Step One
Quantity
12.34 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of phenyltrimethylammonium tribromide (9.6 g) in tetrahydrofuran (20 ml) was added dropwise over 15 minutes at ambient temperature to a stirred solution of 3-acetylbenzo[b]thiophen (5 g) in tetrahydrofuran (50 ml), then the mixture was stirred at ambient temperature for 35 minutes. Water (100 ml) was added, and the resulting solid was collected by filtration, washed with water (2×50 ml) and dried in vacuo at ambient temperature to give 3-(2-bromoacetyl)benzo[b]thiophen as a white solid (2.4 g).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PV Podea, C Paizs, MI Toşa, FD Irimie - Tetrahedron: Asymmetry, 2008 - Elsevier
Baker’s yeast-mediated enantioselective bioreduction of 1-(heteroaryl)-2-hydroxyethanones and 2-acetoxy-1-(hetero-aryl)ethanones was used for the enantioselective synthesis of both …
Number of citations: 17 www.sciencedirect.com

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